molecular formula C14H16N4O B1419183 6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157310-37-6

6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1419183
M. Wt: 256.3 g/mol
InChI Key: JHUVTPJBBGBNON-UHFFFAOYSA-N
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Description

The compound “6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are five-membered rings and are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was analyzed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). Its structure was confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of pyrazole-containing compounds can be influenced by various factors. For example, the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the molecular formula and weight of a similar compound, 5-Methyl-1H-pyrazol-3-amine, were determined to be C4H7N3 and 97.12 g/mol, respectively .

Scientific Research Applications

Antimalarial Activity

  • 6-Amino-4-(2-chloroquinolin-3-yl)-3-methyl-2, 4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile derivatives, related to the chemical , have shown antimalarial activity, with some compounds exhibiting notable effectiveness against malaria (Mani & Rajendran, 2017).

Antiproliferative Activity in Cancer Research

  • Indenopyrazoles synthesized from related compounds demonstrated promising antiproliferative activity toward human cancer cells, suggesting potential applications in cancer research (Minegishi et al., 2015).
  • Novel derivatives synthesized and tested for anticancer activity revealed strong inhibitory activities against human prostate and epidermoid carcinoma cancer cell lines (Liu et al., 2009).

Antimicrobial and Antibacterial Studies

  • A series of compounds related to the chemical were synthesized and screened for in vitro antimicrobial activity, showing promising results against various microbes (Patel & Barat, 2010).
  • Another study synthesized derivatives showing significant antibacterial and antifungal activities, suggesting potential in antimicrobial research (Hafez et al., 2015).

Tubulin Polymerization Inhibition

  • Research identified tubulin polymerization inhibitors from a series of compounds synthesized using similar methods, indicating potential applications in the study of cell division and cancer treatment (Wang et al., 2014).

Future Directions

The future directions for research on pyrazole-containing compounds are vast. They have been found to have various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides and other compounds .

properties

IUPAC Name

6-[(2-methylpyrazol-3-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18-12(6-7-16-18)9-15-11-3-4-13-10(8-11)2-5-14(19)17-13/h3-4,6-8,15H,2,5,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUVTPJBBGBNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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